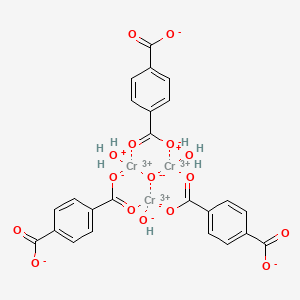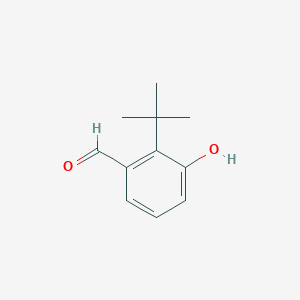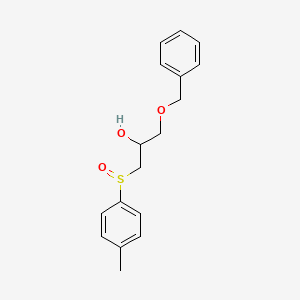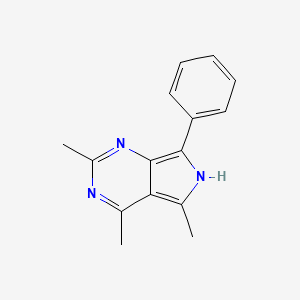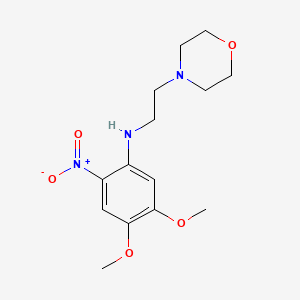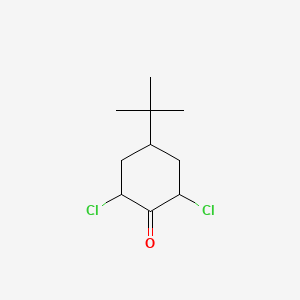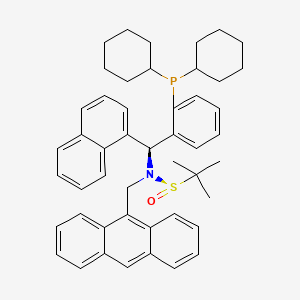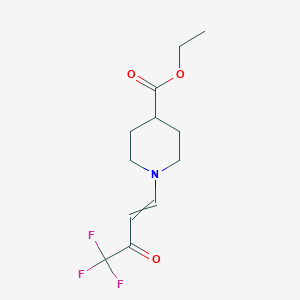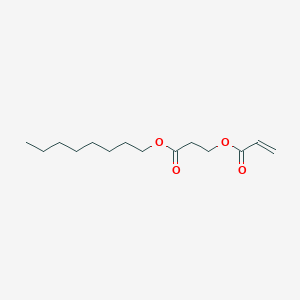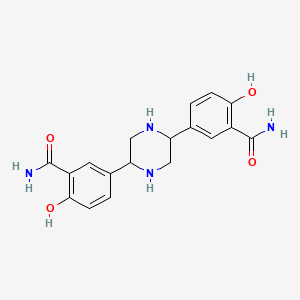
5,5'-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for 5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) are not extensively documented in the available literature. it is known that the compound can be synthesized through the dimerization of Labetalol under specific conditions .
Análisis De Reacciones Químicas
5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not extensively detailed in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research compound to study the properties and behavior of dimer impurities in pharmaceutical compounds . Additionally, it is used in the development of new chemical reactions and synthetic methods . In the field of medicine, it is used to study the effects of dimer impurities on the efficacy and safety of pharmaceutical compounds .
Mecanismo De Acción
Comparación Con Compuestos Similares
5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) can be compared with other similar compounds, such as Labetalol and other dimer impurities. Labetalol is a specific competitive antagonist at both alpha-and beta-adrenergic receptor sites, while 5,5’-(Piperazine-2,5-diyl)bis(2-hydroxybenzamide) is a dimer impurity of Labetalol . This compound is unique in its structure and properties, making it a valuable research compound for studying the effects of dimer impurities in pharmaceutical compounds .
Propiedades
Fórmula molecular |
C18H20N4O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5-[5-(3-carbamoyl-4-hydroxyphenyl)piperazin-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H20N4O4/c19-17(25)11-5-9(1-3-15(11)23)13-7-22-14(8-21-13)10-2-4-16(24)12(6-10)18(20)26/h1-6,13-14,21-24H,7-8H2,(H2,19,25)(H2,20,26) |
Clave InChI |
XTKSAEKIISOABY-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC(N1)C2=CC(=C(C=C2)O)C(=O)N)C3=CC(=C(C=C3)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
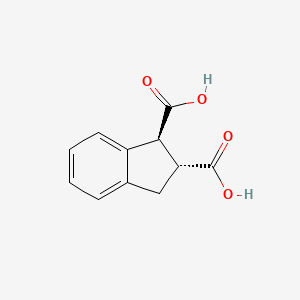
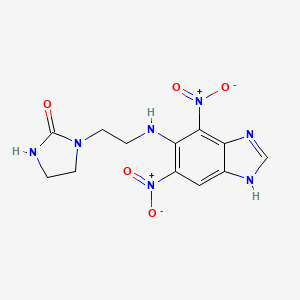
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
